molecular formula C13H9FO3 B13720017 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B13720017
M. Wt: 232.21 g/mol
InChI Key: LHPYNYVABBATBM-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a prop-2-enoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-fluorobenzaldehyde and 2-furylacetic acid.

    Substitution Reaction: The 4-fluorophenyl group is introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Formation of Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group and the prop-2-enoic acid moiety in 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid gives it unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPYNYVABBATBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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